![molecular formula C16H14N2O2 B2465264 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 99139-81-8](/img/structure/B2465264.png)
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a compound that belongs to the class of tetrahydroquinolines . Tetrahydroquinolines are a large group of natural products that form an important class of isoquinoline alkaloids . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroquinolines often involves domino reactions . These syntheses can involve reduction or oxidation followed by cyclization, S_NAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Scientific Research Applications
- N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide derivatives have shown promising anticancer potential. Researchers have identified compounds with activity against colon cancer, melanoma, and ovarian cancer . These molecules could serve as leads for developing novel cancer therapies.
- In the treatment of prostatic hyperplasia, adrenergic receptor antagonists play a crucial role. Some derivatives of this compound class have been investigated for their potential in this context .
- Researchers have synthesized 2-oxo-1,2,3,4-tetrahydropyrimidines and evaluated their β-glucuronidase inhibitory activity. Inhibition of this enzyme is relevant for treating certain diseases .
- A green and efficient one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been developed. This method involves using methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a catalyst. The protocol offers environmentally benign conditions, shorter reaction times, and high yields without chromatographic separation .
Anticancer Activity
Adrenergic Receptor Antagonists
Enzyme Inhibition
Green Synthesis Approach
Mechanism of Action
Target of Action
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is an impurity of Cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it is likely that N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may also target the PDE3A enzyme.
Mode of Action
Given its structural similarity to cilostazol, it may inhibit the pde3a enzyme, thereby increasing the concentration of cyclic adenosine monophosphate (camp) within cells .
Biochemical Pathways
By inhibiting pde3a and increasing camp levels, it may affect pathways regulated by camp, such as the regulation of platelet aggregation and vasodilation .
Result of Action
By increasing camp levels, it may have antiplatelet and vasodilatory effects .
properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-9-6-12-10-13(7-8-14(12)18-15)17-16(20)11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBKGDMEVFCRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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